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1,1'-Bicyclopentyl-1,1'-diol

Cat. No.: B1593715
CAS No.: 5181-75-9
M. Wt: 170.25 g/mol
InChI Key: ACAGAKMMNGCNQA-UHFFFAOYSA-N
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Description

Significance of Vicinal Diols in Organic Chemistry

Vicinal diols, or 1,2-diols, are organic compounds characterized by two hydroxyl (-OH) groups attached to adjacent carbon atoms. fiveable.me This structural motif is fundamental in organic chemistry for several reasons. Vicinal diols are key intermediates in numerous synthetic pathways, often formed from the oxidation of alkenes. fiveable.meresearchgate.net Reagents like osmium tetroxide or potassium permanganate (B83412) are classic tools for this transformation, while newer, metal-free electrochemical methods have also been developed. researchgate.netwikipedia.org

The proximity of the two hydroxyl groups allows for unique reactivity. They can act as protecting groups for carbonyl compounds, a crucial tactic in the synthesis of complex molecules. wikipedia.org Furthermore, their dehydration can lead to the formation of ketones or aldehydes through a characteristic rearrangement known as the pinacol (B44631) rearrangement. pearson.comwikipedia.org The ability to selectively functionalize one hydroxyl group over the other in diols is a significant area of research, with organocatalysis and peptide-based catalysts showing promise in achieving high regioselectivity. rsc.org

Structural Context within Bicyclic Systems

1,1'-Bicyclopentyl-1,1'-diol is a specific type of vicinal diol where the two hydroxyl-bearing carbons are quaternary and serve as the bridgehead between two five-membered rings. The molecule's full chemical name is 1-(1-hydroxycyclopentyl)cyclopentan-1-ol. chemicalbook.com

The synthesis of this compound is commonly achieved through the reductive coupling of cyclopentanone (B42830), a reaction often mediated by reagents like a combination of zinc powder and titanium tetrachloride (TiCl4). rsc.org This process, a type of pinacol coupling, joins two molecules of the starting ketone to form the C-C bond linking the two rings and creates the diol functionality. rsc.orgchemicalbook.com

The structure of this bicyclic diol is particularly relevant to stereochemistry and rearrangement reactions. The rigid framework of the connected rings influences the spatial arrangement of substituents and the pathways of subsequent reactions.

Overview of Research Directions and Applications

The primary research application of this compound is as a precursor in the pinacol rearrangement. vedantu.com This acid-catalyzed dehydration and rearrangement reaction is a powerful method for carbon skeleton modification. wikipedia.org In the case of this compound, the reaction proceeds through several steps:

Protonation of one of the hydroxyl groups, converting it into a good leaving group (water). vedantu.com

Loss of a water molecule to form a tertiary carbocation. vedantu.com

A 1,2-alkyl shift, where one of the carbon-carbon bonds of the adjacent cyclopentyl ring migrates to the carbocation center. This ring-expansion step is the key rearrangement. vedantu.com

Deprotonation of the remaining hydroxyl group to yield the final product, a spiroketone. vedantu.com

Specifically, the rearrangement of this compound leads to the formation of spiro[4.5]decan-6-one. rsc.orgacs.org This spiro compound, where two rings are joined by a single common atom, is a valuable structural motif. Research has shown that this transformation can be promoted by catalysts like tin(IV) chloride (SnCl4). rsc.org One study noted the formation of 1,1'-bicyclopentene (B1618375) as a minor by-product (5.6% yield) during this rearrangement. rsc.org

Beyond the pinacol rearrangement, bicyclic diols are investigated for their potential in creating advanced materials like renewable polyesters and as chiral catalysts in asymmetric synthesis. nih.govresearcher.lifersc.org For instance, enantiomerically pure bicyclic diols, accessible through enzyme-catalyzed processes, have been used in the formal synthesis of complex molecules like sertraline. nih.govdiva-portal.org

Physicochemical Properties of this compound

Property Value Source
Molecular Formula C10H18O2 chemicalbook.comnih.gov
Molecular Weight 170.25 g/mol chemicalbook.com
CAS Number 5181-75-9 chemicalbook.comnih.gov
Melting Point 106-110 °C chemicalbook.com

| pKa | 15.15 ± 0.20 (Predicted) | guidechem.com |

Spectroscopic Data for this compound

Spectrum Type Data (in CDCl3) Source

| ¹³C NMR (400 MHz) | δ 87.13, 36.40, 24.83 | rsc.org |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O2 B1593715 1,1'-Bicyclopentyl-1,1'-diol CAS No. 5181-75-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-hydroxycyclopentyl)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c11-9(5-1-2-6-9)10(12)7-3-4-8-10/h11-12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACAGAKMMNGCNQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2(CCCC2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00303200
Record name 1,1'-Bicyclopentyl-1,1'-diol
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Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5181-75-9
Record name NSC157315
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1'-Bicyclopentyl-1,1'-diol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1,1 Bicyclopentyl 1,1 Diol and Its Derivatives

Reductive Coupling Approaches

Reductive coupling represents the most direct method for synthesizing 1,1'-bicyclopentyl-1,1'-diol from its corresponding ketone precursor, cyclopentanone (B42830). These methods typically involve low-valent metal reagents that facilitate carbon-carbon bond formation.

The pinacol (B44631) coupling reaction is a cornerstone of organic synthesis for creating 1,2-diols. numberanalytics.com In the case of cyclopentanone, the reaction facilitates its dimerization to form this compound.

The generally accepted mechanism for a metal-mediated pinacol coupling involves a single-electron transfer (SET) from the metal to the carbonyl group of two separate cyclopentanone molecules. researchgate.net This process generates a ketyl radical anion intermediate. numberanalytics.comresearchgate.net The subsequent dimerization of two of these ketyl radicals results in the formation of a pinacolate, an intermediate containing a new carbon-carbon bond. researchgate.net This pinacolate is then protonated during aqueous workup to yield the final this compound product. researchgate.net

Yield optimization is highly dependent on the choice of reducing agent and reaction conditions. A common and effective method involves the use of a low-valent titanium reagent generated in situ from titanium tetrachloride (TiCl4) and a reducing agent like zinc (Zn) powder. rsc.org An experimental procedure using this system involves adding cyclopentanone dropwise to a suspension of Zn powder and TiCl4 in an ether solvent, followed by refluxing under a nitrogen atmosphere for several hours. rsc.org Other systems for pinacol coupling include reagents based on samarium, magnesium, and nickel, which can influence both yield and diastereoselectivity. numberanalytics.comorganic-chemistry.org For instance, nickel-based systems, such as those using Rieke Ni or a catalytic amount of NiCl2 with magnesium, have been shown to be efficient for the pinacol coupling of various carbonyls. organic-chemistry.org

Table 1: Selected Reagents for Pinacol Coupling of Ketones

Reagent System Description Reference
TiCl₄ / Zn A classic and widely used low-valent titanium system for reductive coupling. rsc.org rsc.org
SmI₂ Samarium(II) iodide is a powerful single-electron transfer agent used for various couplings. numberanalytics.com numberanalytics.com
NiCl₂(cat.)/Mg/TMSCl A catalytic system that is cost-effective and convenient for promoting pinacol coupling. organic-chemistry.org organic-chemistry.org
Al / NaOH / MeOH An aluminum-based system, sometimes enhanced by microwave irradiation, for coupling aromatic ketones and aldehydes. niscpr.res.in niscpr.res.in

In the reductive coupling of cyclopentanone, the primary desired product is this compound. However, side reactions can lead to the formation of by-products. The most significant by-product is cyclopentanol (B49286), which results from the simple reduction of the ketone without C-C bond formation. rsc.org In a study utilizing a TiCl4/Zn system, cyclopentanol was formed with a 23.9% yield. rsc.org

Another potential by-product, particularly under acidic workup conditions or during subsequent reactions like the pinacol rearrangement, is 1,1'-bicyclopentene (B1618375). rsc.org This alkene is formed through the dehydration of the this compound product. rsc.org

Table 2: Common By-products in Cyclopentanone Reductive Coupling

By-product Formation Pathway Reference
Cyclopentanol Simple reduction of the cyclopentanone carbonyl group. rsc.org rsc.org
1,1'-Bicyclopentene Dehydration of the this compound product. rsc.org rsc.org

Preparation of Chiral Building Blocks

The synthesis of chiral, non-racemic derivatives of this compound is crucial for applications in asymmetric catalysis and the synthesis of complex, stereochemically defined molecules.

Accessing enantiopure forms of cyclopentane-based structures is often achieved through enzymatic or catalytic asymmetric reactions. For example, highly stereoselective enzymatic reduction of 2,2-disubstituted cyclopenta-1,3-diones can produce enantiopure 2,2-disubstituted 3-hydroxycyclopentane-1-ones, which are valuable chiral building blocks. acs.orgresearchgate.net

While direct asymmetric pinacol coupling of cyclopentanone remains a challenge, an important application that presupposes the existence of enantiopure this compound is its use as a chiral auxiliary or ligand. Chiral bi(cyclopentyl)diol can be converted into derived boronates, which are then used as reagents in highly enantioselective additions to aldehydes, catalyzed by chiral phosphoric acids. organic-chemistry.org This demonstrates the value of obtaining the diol in an enantiopure form to facilitate other key asymmetric transformations. organic-chemistry.org The synthesis of other C2-symmetric bis-electrophiles, such as enantiopure 1,2:4,5-diepoxypentanes, provides a strategic blueprint for how chiral precursors can be leveraged to construct a variety of complex molecules. orgsyn.org

Controlling diastereoselectivity is critical when forming molecules with multiple stereocenters. In the context of the pinacol coupling of cyclopentanone, the reaction can produce both dl (racemic) and meso diastereomers of this compound. Certain reagent systems show a preference for one over the other. For example, nickel-mediated pinacol coupling reactions using Rieke Ni have been reported to exhibit a preferential DL-diastereoselectivity. organic-chemistry.org

For related cyclopentane (B165970) systems, highly diastereoselective methods have been developed. Stepwise enzymatic reduction of 2,2-disubstituted 3-hydroxycyclopentanones can lead to 2,2-disubstituted trans,cis-cyclopentane-1,3-diols with excellent diastereomeric ratios (>99% dr). acs.orgresearchgate.net Furthermore, modern synthetic methods allow for diastereodivergent synthesis, where remarkable solvent-induced changes can allow access to complementary diastereomeric pairs from the exact same starting materials, as demonstrated in the synthesis of cyclopentyl boronic esters. nih.gov

Synthesis of Functionalized Derivatives for Specific Applications

This compound serves as a precursor for various functionalized derivatives designed for specific purposes in synthesis and materials science.

One direct application is the synthesis of cyclic selenites. chemicalbook.com The diol can be reacted to form (BptdH-2)SeO, where the diol acts as a bidentate ligand for a selenium(IV) oxide center. chemicalbook.com

A significant application lies in the field of asymmetric catalysis, where the diol is converted into a chiral ligand or reagent. Chiral phosphoric acids can catalyze the enantioselective addition of bi(cyclopentyl)diol-derived boronates to aldehydes. organic-chemistry.org This provides an efficient route to valuable homoallylic, propargylic, and crotylic alcohols with high enantiomeric excess. organic-chemistry.org The success of these reactions highlights the utility of the bicyclopentyl (B158630) diol framework in creating effective chiral environments for asymmetric transformations. organic-chemistry.org General strategies for functionalizing cyclopentane rings, such as converting hydroxyl groups to acetates or halides, can also be applied to the diol to generate a broader range of derivatives. beilstein-journals.org

Table 3: Functionalized Derivatives and Their Applications

Derivative Class Example Application Reference
Cyclic Selenites (BptdH-2)SeO Precursor for materials science and organic synthesis. chemicalbook.com
Chiral Boronates Bi(cyclopentyl)diol-derived allylboronates Reagents in enantioselective additions to aldehydes. organic-chemistry.org organic-chemistry.org
Acetates/Halides Pentaacetates, Pentabromides General functionalized intermediates for further synthesis. beilstein-journals.org beilstein-journals.org

Chemical Reactivity and Mechanistic Investigations of 1,1 Bicyclopentyl 1,1 Diol

Rearrangement Reactions

A hallmark reaction of 1,1'-Bicyclopentyl-1,1'-diol is the acid-catalyzed pinacol-pinacolone rearrangement, a process that converts 1,2-diols into ketones or aldehydes. vedantu.comorganic-chemistry.org For this compound, this rearrangement serves as a classic method for synthesizing spiro compounds, specifically leading to the formation of a spiro ketone through a ring-expansion mechanism. scribd.comwikipedia.org The reaction proceeds through a well-defined, multi-step mechanism under acidic conditions. wikipedia.orgmasterorganicchemistry.com

The mechanism unfolds as follows:

Protonation: The reaction is initiated by the protonation of one of the hydroxyl groups by an acid catalyst, such as a mineral acid. vedantu.com This converts the poor leaving group (-OH) into a good leaving group (-OH2+). masterorganicchemistry.comyoutube.com

Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, generating a tertiary carbocation on the carbon atom where the leaving group was attached. vedantu.comwikipedia.org

Rearrangement (1,2-Alkyl Shift): This is the crucial step where a 1,2-shift occurs. vedantu.com A carbon-carbon bond from the adjacent cyclopentyl ring migrates to the electron-deficient carbocation center. vedantu.com This migration results in the expansion of one of the five-membered rings into a six-membered ring, forming a new, more stable carbocation that is resonance-stabilized by the adjacent oxygen atom (an oxonium ion). wikipedia.orgchemistrysteps.com

Deprotonation: Finally, a water molecule removes a proton from the oxonium ion, regenerating the acid catalyst and yielding the final product, the spiro ketone spiro[4.5]decan-6-one. vedantu.com

In the context of the pinacol (B44631) rearrangement, migratory aptitude refers to the relative ability of different groups to migrate to the carbocation center. scribd.com The primary driving force for the migration is the formation of a more stable intermediate. wikipedia.orgstackexchange.com In the rearrangement of this compound, the molecule is symmetrical, so the initial choice of which hydroxyl group to protonate is inconsequential. youtube.com

The key event is the migration of an alkyl group (in this case, a C-C bond of the neighboring cyclopentyl ring) rather than a hydride or phenyl group. stackexchange.com The migration of the alkyl group from the adjacent ring carbon is highly favored because it leads to the formation of a resonance-stabilized oxonium ion, which is significantly more stable than the initial tertiary carbocation. wikipedia.orgchemistrysteps.com This stability is due to the positive charge being delocalized onto the oxygen atom, allowing all atoms in the key resonance structure to have a complete octet. chemistrysteps.com Therefore, the rearrangement is not just a simple alkyl shift but a ring expansion driven by the energetic favorability of the resulting oxonium ion intermediate. organic-chemistry.orgmasterorganicchemistry.com

Oxidation and Reduction Pathways

The hydroxyl groups of this compound are susceptible to both oxidation and reduction, providing pathways to other functional compounds.

Oxidation: The secondary alcohol groups can be oxidized to form ketones. Strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide can be employed for this transformation. The expected product from the oxidation of both hydroxyl groups would be the corresponding diketone. The periodic acid oxidation of the diol has also been studied. sdstate.edu

Reduction: The diol can be reduced to the corresponding hydrocarbon, 1,1'-Bicyclopentyl. nist.gov This is typically achieved using reducing agents such as hydrogen gas in the presence of a metal catalyst like palladium.

Reaction TypeReagent(s)Product(s)
Oxidation Potassium permanganate, Chromium trioxideKetones or Carboxylic Acids
Reduction Hydrogen gas with Palladium catalystHydrocarbons (e.g., 1,1'-Bicyclopentyl)

Substitution Reactions of Hydroxyl Groups

The hydroxyl groups of this compound can be replaced by other functional groups through nucleophilic substitution reactions. Given that the hydroxyl group is a poor leaving group, it must first be converted into a better one, often by protonation in the presence of a strong acid or by reaction with specific reagents. mdpi.com

Common reagents used for the substitution of hydroxyl groups include:

Thionyl chloride (SOCl₂): Reacts with the diol to replace both hydroxyl groups with chlorine atoms, yielding 1,1'-dichloro-1,1'-bicyclopentyl.

Phosphorus tribromide (PBr₃): Used to replace the hydroxyl groups with bromine atoms, forming 1,1'-dibromo-1,1'-bicyclopentyl.

These reactions provide a route to dihalogenated bicyclopentyl (B158630) derivatives, which can serve as intermediates for further synthetic transformations.

ReagentProduct Functional Group
Thionyl chloride (SOCl₂)Dichloride
Phosphorus tribromide (PBr₃)Dibromide

Role of Hydrogen Bonding in Chemical Transformations

The spatial arrangement of the two hydroxyl groups in this compound allows for the formation of intramolecular hydrogen bonds. This subtle interaction, where the hydrogen of one -OH group interacts with the oxygen of the other, has been investigated using Raman jet spectroscopy and theoretical calculations. rsc.orgrsc.org

This intramolecular hydrogen bonding plays a significant role in determining the molecule's preferred conformation. rsc.org By locking the molecule into a more rigid structure, the hydrogen bond can influence the reactivity of the hydroxyl groups. For instance, it can affect the accessibility of the oxygen atoms for protonation or attack by other reagents. The stability conferred by this internal hydrogen bonding network is a key feature of the molecule's chemical physics and can modulate its behavior in chemical reactions compared to diols where such an interaction is not possible. rsc.org The strength and presence of these bonds are critical for accurately predicting the molecule's vibrational spectra and understanding its stability. rsc.org

Stereochemical Aspects and Chiral Applications of 1,1 Bicyclopentyl 1,1 Diol

Chirality and Molecular Symmetry Considerations

1,1'-Bicyclopentyl-1,1'-diol, with the chemical formula C₁₀H₁₈O₂, is a symmetrical 1,2-diol. sigmaaldrich.comsigmaaldrich.comchemicalbook.com Its molecular structure consists of two cyclopentyl rings joined by a carbon-carbon single bond at their respective C1 positions, with a hydroxyl group attached to each of these bridgehead carbons.

From a stereochemical standpoint, the molecule is achiral. This is due to its symmetrical structure. A crystallographic study of the compound, confirming its structure as bi-1,1′-cyclopentane-1,1′-diol, determined its crystal system to be monoclinic with a C2/c space group. researchgate.net The inherent symmetry in the molecular arrangement, where the two cyclopentyl rings and their associated hydroxyl groups are effectively mirror images, precludes the existence of chirality in the molecule itself. Despite being achiral, the molecule possesses a defined and rigid three-dimensional structure due to the steric hindrance between the two cyclopentyl rings, which restricts free rotation around the central C-C bond. This conformational rigidity is a key feature that makes its derivatives suitable for creating well-defined chiral environments in asymmetric catalysis.

Development and Performance of this compound Derived Chiral Ligands

The design of effective chiral ligands is a cornerstone of asymmetric catalysis. While the rigid, bulky, and symmetrical C₂-symmetric framework of this compound makes it a theoretically attractive scaffold for the development of such ligands, the scientific literature predominantly highlights its role in the formation of highly effective chiral boronate esters. There is limited published research on the development and performance of other classes of ligands, such as phosphines or phosphoramidites, derived directly from this diol. The main application and success of this diol as a chiral auxiliary in catalysis have been realized through its boronate derivatives.

Enantioselectivity in Asymmetric Catalysis

The most significant and well-documented application of this compound in achieving high enantioselectivity is through its boronate esters in combination with chiral phosphoric acids. This specific application will be detailed in section 4.3.

Ligand Design for Sterically Demanding Reactions

The bicyclopentyl (B158630) framework provides significant steric bulk. This steric hindrance is a critical element in ligand design as it can create a highly organized and constrained chiral pocket around a metal center or in an organocatalytic transition state. This controlled steric environment is crucial for differentiating between the prochiral faces of a substrate, which is the basis of enantioselectivity. The rigidity of the bicyclopentyl system ensures that this steric influence is well-defined and predictable, a desirable trait for ligands intended for sterically demanding reactions.

Enantioselective Transformations Mediated by this compound Derived Boronates

A pivotal advancement in the use of this compound was the development of its corresponding boronate esters as highly effective nucleophiles in enantioselective additions to aldehydes. organic-chemistry.org Research has demonstrated that these bi(cyclopentyl)diol-derived boronates, when used in conjunction with chiral phosphoric acid catalysts, lead to the synthesis of important chiral building blocks with exceptional levels of stereocontrol. acs.org

Chiral Phosphoric Acid Catalysis for Homoallylic, Propargylic, and Crotylic Alcohol Synthesis

A 2020 study by Yuan, Jain, and Antilla detailed a highly enantioselective method for the allylation, propargylation, and crotylation of a wide range of aldehydes using bi(cyclopentyl)diol-derived boronates. organic-chemistry.org The reactions are catalyzed by chiral phosphoric acids and proceed with low catalyst loadings (0.5–5 mol%) and often in very short reaction times. acs.org

This methodology provides access to enantioenriched homoallylic, propargylic, and crotylic alcohols with outstanding enantiomeric excesses (up to >99% ee) and high diastereomeric ratios (up to >20:1 dr). organic-chemistry.orgacs.org The substrate scope was found to be broad, encompassing aromatic, heteroaromatic, and α,β-unsaturated aldehydes, demonstrating the general utility of the method. organic-chemistry.org

Table 1: Enantioselective Allylation of Various Aldehydes

Reaction of various aldehydes with allylboronate derived from this compound, catalyzed by a chiral phosphoric acid.

Aldehyde SubstrateYield (%)Enantiomeric Excess (ee, %)
Benzaldehyde9899
4-Methoxybenzaldehyde99>99
4-Nitrobenzaldehyde9999
2-Naphthaldehyde99>99
2-Furaldehyde9998
Cinnamaldehyde9899
Cyclohexanecarboxaldehyde9699
Data sourced from Yuan, J., Jain, P., & Antilla, J. C. (2020). organic-chemistry.orgacs.org

Table 2: Enantioselective Propargylation of Various Aldehydes

Reaction of various aldehydes with propargylboronate derived from this compound, catalyzed by a chiral phosphoric acid.

Aldehyde SubstrateYield (%)Enantiomeric Excess (ee, %)
Benzaldehyde9899
4-Chlorobenzaldehyde9999
4-Methylbenzaldehyde9999
2-Thiophenecarboxaldehyde9799
Cyclohexanecarboxaldehyde9699
Data sourced from Yuan, J., Jain, P., & Antilla, J. C. (2020). organic-chemistry.orgacs.org

Proposed Transition State Models for Enantiocontrol

The high levels of enantio- and diastereoselectivity observed in these transformations are rationalized by a proposed closed, six-membered chair-like transition state. organic-chemistry.orgacs.org In this model, the chiral phosphoric acid acts as a Brønsted acid, protonating an oxygen atom on the boronate. This activation facilitates the nucleophilic addition of the allyl, propargyl, or crotyl group to the aldehyde.

The key to enantiocontrol is the highly organized nature of this transition state. The interaction between the bulky bi(cyclopentyl)diol backbone of the boronate and the sterically demanding chiral phosphoric acid catalyst creates a well-defined chiral environment. acs.org This arrangement forces the aldehyde to adopt a specific orientation as it approaches the nucleophile, leading to a highly favored pathway for the formation of one enantiomer over the other. Modifications to the boronate backbone and its specific interactions with the catalyst are considered the most significant factors contributing to the exceptional enantiocontrol. acs.org

Contributions to Natural Product Synthesis

A thorough investigation into the scientific literature and chemical databases reveals no specific contributions of this compound to the field of natural product synthesis. While the compound possesses a C₂-symmetric structure, a feature often sought in chiral auxiliaries and catalysts, there is no documented evidence of its successful application in this capacity for the synthesis of complex molecules like polyketides, alkaloids, or terpenes.

Strategic Installation of 1,3-Diol Motifs

The 1,3-diol motif is a common structural feature in a vast array of natural products, and the development of stereoselective methods for its installation is of significant interest to synthetic chemists. Methodologies often employ C₂-symmetric bis-electrophiles to construct anti-1,3-diol units. However, searches for the use of this compound or its derivatives as such a precursor have been unfruitful. The existing literature on the synthesis of 1,3-diols does not mention this compound as a reagent or starting material for this purpose.

Advanced Spectroscopic and Structural Characterization of 1,1 Bicyclopentyl 1,1 Diol

Solid-State Structural Elucidation via X-ray Crystallography.researchgate.net

X-ray crystallography offers a definitive means of determining the precise arrangement of atoms within a crystalline solid. wikipedia.org This technique has been applied to 1,1'-Bicyclopentyl-1,1'-diol to reveal its crystal system, space group, and the detailed conformation of the molecule in the solid state. researchgate.net

The crystal structure of this compound has been determined to belong to the monoclinic crystal system. researchgate.net Specifically, it crystallizes in the C2/c space group. researchgate.net The analysis of the diffraction pattern provides the unit cell parameters, which define the dimensions of the repeating unit in the crystal lattice. wikipedia.orgnih.gov

Table 1: Crystallographic Data for this compound. researchgate.net

ParameterValue
Crystal SystemMonoclinic
Space GroupC2/c (No. 15)
a (Å)10.0025(5)
b (Å)18.8285(9)
c (Å)11.2384(6)
β (°)115.327(2)
Volume (ų)1913.11(17)
Z8

This table presents the fundamental crystallographic parameters for this compound as determined by X-ray diffraction analysis.

Within the crystal lattice, the two cyclopentane (B165970) rings of the this compound molecule are not planar. researchgate.net Instead, they adopt specific conformations to minimize steric strain. One of the cyclopentane rings exhibits a twisted conformation, while the other adopts an envelope conformation. researchgate.net This arrangement highlights the conformational flexibility of the five-membered rings. The molecule possesses C₂ symmetry, with the two cyclopentyl rings and their hydroxyl groups being mirror images of each other across a plane that bisects the central carbon-carbon bond.

Vibrational Spectroscopy for Conformational and Hydrogen Bonding Analysis.rsc.org

Vibrational spectroscopy, particularly Raman spectroscopy, is a powerful tool for probing the conformational landscape and hydrogen bonding interactions of molecules. rsc.orgcore.ac.uk

The stretching vibrations of the hydroxyl (OH) groups are particularly sensitive to their local environment and can provide detailed information about intramolecular interactions. rsc.orgresearchgate.net In a study utilizing Raman jet spectroscopy, the OH stretching fundamentals of this compound were investigated. rsc.org This technique, which involves expanding the sample in a supersonic jet, allows for the study of isolated molecules at low temperatures, resulting in sharp and well-resolved spectral features. uni-goettingen.de The analysis of the OH stretching region (typically 3560–3700 cm⁻¹) enables the assignment of different conformers present in the gas phase. rsc.org For this compound, this method helps to characterize the various orientations of the hydroxyl groups and the subtle energetic differences between them. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis.nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. researchgate.net Both ¹H and ¹³C NMR spectra provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule. nih.gov

The ¹H NMR spectrum would be expected to show signals corresponding to the hydroxyl protons and the various protons on the cyclopentyl rings. The chemical shifts and coupling patterns of these signals would provide insight into the connectivity and stereochemical relationships of the protons.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. For the symmetric this compound, one would anticipate signals for the quaternary carbons bonded to the hydroxyl groups and for the different methylene (B1212753) carbons of the cyclopentyl rings. The specific chemical shifts are indicative of the electronic environment of each carbon atom. nih.gov

Mass Spectrometry for Structural Confirmation

Mass spectrometry serves as a critical analytical technique for the structural elucidation and confirmation of this compound. This method provides essential information regarding the compound's molecular weight and fragmentation pattern, which is instrumental in verifying its chemical structure.

Detailed research findings from the analysis of this compound using mass spectrometry reveal a consistent and characteristic fragmentation behavior. In studies employing electron ionization (EI), the molecular ion peak (M⁺) corresponding to the full molecular weight of the compound (170.25 g/mol ) is often not detected. nist.gov This absence is attributed to the inherent instability of the molecular ion under the high-energy conditions of electron impact, leading to rapid fragmentation. nist.gov

The resulting mass spectrum is typically characterized by a series of fragment ions that arise from the systematic loss of functional groups from the parent molecule. The most prominent fragmentation pathway involves the sequential loss of the two hydroxyl (-OH) groups. The loss of a single hydroxyl radical leads to the formation of a significant ion at a mass-to-charge ratio (m/z) of 152.1. nist.gov Further fragmentation, involving the elimination of the second hydroxyl group, generates another characteristic ion at m/z 134.1. nist.gov The presence of these specific fragment ions provides strong evidence for the diol structure of the molecule. The NIST Mass Spectrometry Data Center contains a reference spectrum for this compound (NIST# 154712), which aligns with these observed fragmentation patterns. nih.gov

The key mass spectrometric data for this compound is summarized in the interactive table below.

Ion m/z (Mass-to-Charge Ratio) Interpretation
[C₁₀H₁₈O₂]⁺ (Molecular Ion)170.1 (Calculated)Not typically observed due to instability. nist.gov
[C₁₀H₁₇O]⁺152.1Loss of one hydroxyl group (-OH). nist.gov
[C₁₀H₁₆]⁺134.1Loss of two hydroxyl groups (-OH). nist.gov

Computational Chemistry and Theoretical Studies on 1,1 Bicyclopentyl 1,1 Diol

Density Functional Theory (DFT) for Molecular Geometry and Conformational Landscapes

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict the geometric and electronic structure of molecules. For 1,1'-Bicyclopentyl-1,1'-diol, DFT calculations are essential for determining its most stable three-dimensional structure and exploring its conformational flexibility.

The molecule consists of two cyclopentyl rings joined by a central C-C bond, with a hydroxyl group attached to each bridgehead carbon. The cyclopentane (B165970) rings are not planar and adopt puckered conformations to minimize steric and torsional strain. The two most common low-energy conformations for a cyclopentane ring are the "envelope," where one carbon atom is out of the plane of the other four, and the "twist" (or half-chair), where two adjacent atoms are displaced in opposite directions from the plane of the other three.

In this compound, DFT calculations would typically be used to optimize the geometry of various possible conformers. This involves systematically rotating the cyclopentyl rings relative to each other and exploring the different puckering states of each ring. The energy of each resulting geometry is calculated to identify the global minimum (the most stable conformer) and other low-energy local minima. The collection of these conformers and the energy barriers between them constitute the molecule's conformational landscape. For similar bicyclic systems, it has been shown that different DFT functionals can yield slightly different geometric parameters, emphasizing the importance of selecting an appropriate level of theory. researchgate.net

Table 1: Representative Theoretical Bond Parameters for a DFT-Optimized Diol Structure Note: This table is illustrative, based on typical values for similar C-C and C-O bonds in DFT-optimized structures, as specific data for this compound is not publicly available.

ParameterAtom 1Atom 2Typical Calculated Value (Å or °)DFT Functional/Basis Set
Bond LengthC(bridgehead)C(bridgehead)~1.55 ÅB3LYP/6-31G(d,p)
Bond LengthC(bridgehead)O~1.43 ÅB3LYP/6-31G(d,p)
Bond AngleOC(bridgehead)C(bridgehead)~109.5°B3LYP/6-31G(d,p)
Dihedral AngleOC(bridgehead)C(bridgehead)OVariable (defines conformer)B3LYP/6-31G(d,p)

Studies on simpler vicinal diols have demonstrated that DFT methods can effectively map the potential energy surface, revealing the relative stabilities of conformers, which are often dictated by the presence or absence of intramolecular hydrogen bonds. nih.gov While a strong intramolecular hydrogen bond is unlikely in this compound due to the geometry of the vicinal hydroxyl groups, weaker interactions still play a crucial role in determining the preferred conformation. nih.gov

Modeling of Spectroscopic Properties and Intermolecular Interactions

Computational models are invaluable for predicting and interpreting spectroscopic data. DFT calculations can simulate infrared (IR) and nuclear magnetic resonance (NMR) spectra, which serve as fingerprints for molecular structure.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable approach for calculating the NMR chemical shifts (¹H and ¹³C) of organic molecules. nih.govmdpi.com By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. Comparing these predicted spectra with experimental data can confirm the solution-state structure and assign specific resonances to each atom. nih.gov For complex molecules with multiple conformers, a Boltzmann-averaged spectrum is often calculated, taking into account the relative populations of the low-energy conformers at a given temperature.

IR Spectroscopy: Theoretical IR spectra are obtained by performing a frequency calculation on the optimized molecular geometry. elixirpublishers.com These calculations yield the vibrational frequencies and their corresponding intensities. The predicted frequencies for O-H stretching, C-O stretching, and C-H stretching and bending modes can be compared to experimental FT-IR data to confirm the presence of key functional groups and provide evidence for specific conformations.

Intermolecular Interactions: Beyond individual molecules, computational methods can model how this compound interacts with itself and with solvent molecules. Techniques like Hirshfeld surface analysis can be used to visualize and quantify intermolecular contacts in the solid state, identifying key interactions such as hydrogen bonds between the hydroxyl groups of neighboring molecules. nih.gov In solution, quantum mechanical models combined with continuum solvation models (like the Polarizable Continuum Model, PCM) can simulate the effect of the solvent on the diol's conformation and properties. youtube.com More detailed studies might involve analyzing specific diol-solvent complexes (e.g., with water) to understand hydrogen bonding networks. nih.gov

Theoretical Prediction of Reaction Mechanisms and Transition States

A significant application of computational chemistry is the elucidation of reaction mechanisms. For this compound, the most characteristic reaction is the acid-catalyzed pinacol (B44631) rearrangement. masterorganicchemistry.comwikipedia.org This reaction converts the 1,2-diol into a spirocyclic ketone.

DFT calculations can map the entire potential energy surface of this reaction, from reactants to products. The mechanism generally involves:

Protonation of one hydroxyl group by an acid catalyst.

Loss of a water molecule to form a tertiary carbocation.

A 1,2-alkyl shift, where one of the cyclopentyl rings migrates, leading to ring expansion. This step is the key rearrangement.

Deprotonation to yield the final ketone product. organic-chemistry.orglibretexts.org

Computational studies focus on locating the transition state (TS) for the rate-determining step, which is typically the migration of the alkyl group. masterorganicchemistry.com By calculating the activation energy (the energy difference between the reactant and the transition state), chemists can predict the reaction rate and understand how substituents might affect it. Theoretical studies on similar rearrangements have debated whether the mechanism is a stepwise process involving a discrete carbocation intermediate or a more concerted process. masterorganicchemistry.com For this compound, DFT would be used to calculate the energies of all intermediates and transition states to determine the most likely pathway.

Table 2: Illustrative Energy Profile for a Pinacol Rearrangement Step Note: The values are hypothetical and represent typical energy changes (in kcal/mol) for such a reaction step as determined by DFT calculations.

SpeciesDescriptionRelative Free Energy (kcal/mol)
Reactant (Protonated Diol)Starting material after initial protonation0.0
Intermediate (Carbocation)Formed after loss of water+5.0
Transition State (TS)Energy maximum during ring migration+15.0
Product (Protonated Ketone)Product before final deprotonation-10.0

Benchmarking and Validation of Computational Models for Diol Systems

The accuracy of any computational prediction is highly dependent on the chosen method (e.g., the specific DFT functional) and basis set. youtube.com Therefore, a crucial aspect of computational chemistry is the benchmarking and validation of these models.

Benchmarking involves comparing the results of various computational methods against high-accuracy reference data, which can be either experimental values or results from more sophisticated (and computationally expensive) ab initio calculations like Coupled Cluster theory (e.g., CCSD(T)). uba.ar For diol systems, a benchmarking study would assess the performance of a wide range of DFT functionals for predicting key properties such as:

Geometries: Comparing calculated bond lengths and angles to those from X-ray crystallography. researchgate.net

Conformational Energies: Evaluating the relative energies of different conformers against high-level theoretical data.

Reaction Barriers: Comparing calculated activation energies for reactions like the pinacol rearrangement to experimentally determined rates. uba.ar

Such studies help identify the most reliable and cost-effective functionals for studying diols. For instance, different functionals may perform better for geometry optimizations versus energy calculations. acs.org Dispersion corrections (e.g., DFT-D3) are often necessary to accurately model the non-covalent interactions that are important in diol systems. nih.gov

Validation is the process of confirming that a chosen computational model can make accurate predictions for a specific system or property. researchgate.net This is often done by calculating a known property of the target molecule or a closely related one and ensuring it matches the experimental value. For example, before predicting the full reaction mechanism of this compound, a computational chemist might first calculate its IR spectrum or the conformational energy of a simpler diol like cyclohexane-1,2-diol and validate the results against known experimental data. researchgate.net This process builds confidence in the predictive power of the model for properties that have not yet been experimentally measured. nih.gov

Applications of 1,1 Bicyclopentyl 1,1 Diol in Chemical Synthesis and Materials Science

Precursor Role in the Synthesis of Cyclic Selenites

1,1'-Bicyclopentyl-1,1'-diol serves as a key precursor in the synthesis of cyclic selenites, specifically the compound (BptdH-2)SeO. chemicalbook.comsigmaaldrich.com This reaction involves the condensation of the diol with selenium dioxide (SeO2). In a typical procedure, an aqueous solution containing equimolar amounts of this compound and SeO2 is heated, and the resulting alkylene selenite (B80905) can be extracted with an organic solvent like dichloromethane.

The synthesis of this specific cyclic selenite was part of a broader investigation into the structures and reactions of selenium(IV) diolates. Researchers studied sterically bulky diols, such as this compound, to understand the influence of steric hindrance on the oligomerization of the oxyselenium function. The resulting selenite from this compound, designated as compound 6 in the study, was successfully crystallized and characterized.

The structural analysis of (BptdH-2)SeO revealed a monomeric structure in the solid state, with a crystal structure containing four symmetrically independent molecules. This was confirmed in solution by NMR spectroscopy, which showed the expected single signal in the 77Se NMR spectrum and five signals in the 13C NMR spectrum, consistent with the diol's C2 symmetry.

NMR Spectroscopic Data for Cyclic Selenite (BptdH–2)SeO
NucleusObserved Chemical Shift (δobs) [ppm]Calculated Chemical Shift (δcalc) [ppm]
77Se1231.01230.1
α-Carbon96.894.7

Participation in Carbohydrate Derivative Formation

The utility of this compound extends to the field of carbohydrate chemistry, primarily through its use as a model compound. Research aimed at creating carbohydrate derivatives with acidic centers, such as those involving selenium(IV) diolates, first explored reactions with simpler, bulky diols to establish foundational principles.

The study of the formation of the cyclic selenite (BptdH–2)SeO from this compound provided valuable insights into the effects of steric bulk on the reaction outcomes and the structural characteristics of the resulting products. This preliminary work was crucial before extending the methodology to more complex and functionally diverse carbohydrate molecules, such as methyl glycosides. Therefore, while not incorporated into the final carbohydrate derivatives themselves, this compound played an important participatory role in the developmental phase of the research.

Synthetic Utility for Bicyclo[4.3.1]phosphate Triesters

A comprehensive literature search did not yield specific research findings detailing the use of this compound for the synthesis of bicyclo[4.3.1]phosphate triesters. Published methods for these bicyclic systems typically utilize C2-symmetric 1,3-anti-diols as precursors. orgsyn.orgresearchgate.netnih.gov

Access to 4-Hydroxycyclopentenone Derivatives

A review of available scientific literature found no documented methods that utilize this compound to access 4-hydroxycyclopentenone derivatives. Synthetic routes to these valuable intermediates generally proceed from different precursors, such as various substituted cyclopentenol (B8032323) or dichlorodiol derivatives. orgsyn.org

Exploration in Polymer Chemistry

No specific research was found documenting the exploration or application of this compound in polymer chemistry. While diols are fundamental monomers for the synthesis of condensation polymers like polyesters, there is no available literature detailing the use of this particular diol in such reactions.

Biological Activities and Biotechnological Relevance of 1,1 Bicyclopentyl 1,1 Diol

Antimicrobial Properties and Efficacy against Bacterial Strains

Research into the antimicrobial properties of 1,1'-Bicyclopentyl-1,1'-diol is an emerging area of interest. While direct studies detailing its efficacy against specific bacterial strains are limited, the structural motif of a bicyclic diol suggests potential for antimicrobial activity. For instance, studies on other bicyclic compounds, such as those derived from α-pinene, have demonstrated that the introduction of oxygenated functional groups can enhance antimicrobial effects against a range of microorganisms. researchgate.net The presence of hydroxyl groups in this compound could facilitate interactions with bacterial cell membranes or enzymes, potentially disrupting cellular processes.

In a broader context, various bicyclic structures are being explored for their antimicrobial potential. For example, certain bicyclo[2.2.2]octane derivatives have shown significant antibacterial activity against resistant bacterial strains. Specifically, a monoacetate form of bicyclo[2.2.2]octane-1,4-diol exhibited activity against both Gram-positive and Gram-negative bacteria. Another study highlighted the use of bicyclo[2.2.2]octane-1,4-diol in the synthesis of agents targeting bacterial dihydrofolate reductase, with activity against methicillin-resistant Staphylococcus aureus (MRSA). chemshuttle.com

While these findings relate to different bicyclic systems, they underscore the potential of such scaffolds in the development of new antimicrobial agents. Further research is necessary to specifically evaluate this compound against a panel of clinically relevant bacterial strains to determine its spectrum of activity and potential as a lead compound for novel antibiotics.

Table 1: Antimicrobial Activity of Related Bicyclic Compounds

Compound/DerivativeTarget Microorganism(s)Observed EffectReference
Oxygenated α-pinene derivativesEscherichia coli, Staphylococcus aureus, Micrococcus luteus, Candida albicansGreater antimicrobial activity than α-pinene researchgate.net
Bicyclo[2.2.2]octane-1,4-diol monoacetateGram-positive and Gram-negative bacteriaSignificant antibacterial activity against resistant strains
Bicyclo[2.2.2]octane-1,4-diol derivativesMethicillin-resistant Staphylococcus aureus (MRSA)Activity against bacterial dihydrofolate reductase chemshuttle.com

Potential in Pharmaceutical Intermediate Synthesis and Drug Discovery

The diol functionality of this compound makes it a potential building block in the synthesis of more complex molecules, including pharmaceutical intermediates. Diols are versatile precursors in organic synthesis and can be converted into a variety of other functional groups. For instance, vicinal diols can be transformed into alkenes through reactions like the Corey-Winter olefin synthesis, which is valuable in the creation of natural products and pharmaceutical intermediates. jk-sci.com

The broader class of 1,2-diols is recognized for its importance in synthesizing chiral drugs. For example, chiral 1-aryl-1,3-diols are key intermediates in the production of several widely used pharmaceuticals. nih.gov Furthermore, vicinal diols derived from Sharpless asymmetric dihydroxylation have been utilized as late-stage intermediates in the asymmetric synthesis of drugs like the antihypertensive agent nebivolol. beilstein-journals.org Processes for preparing cis-1,3-diols are also crucial for synthesizing intermediates for HMG-CoA reductase inhibitors, such as atorvastatin. google.com

While direct application of this compound in the synthesis of existing drugs has not been reported, its structure presents possibilities. The bicyclopentyl (B158630) moiety could serve as a rigid scaffold in drug design, a strategy employed to improve metabolic stability and other pharmacokinetic properties of drug candidates. For instance, bicyclo[1.1.1]pentanes have been used as bioisosteres for phenyl rings in drug discovery to enhance metabolic stability. nih.govchemrxiv.org The symmetrical and relatively rigid nature of the this compound backbone could be exploited in a similar fashion.

The compound itself is noted as a building block for creating cyclic selenites and carbohydrate derivatives, indicating its utility in synthetic chemistry which could be extended to pharmaceutical applications. Its potential as a chiral building block for synthesizing various pharmaceuticals has also been recognized due to its unique bicyclic structure. lookchem.com Further exploration is required to fully understand how the specific stereochemistry and reactivity of this compound can be harnessed in the intricate pathways of drug discovery and development.

Occurrence and Environmental Distribution of 1,1 Bicyclopentyl 1,1 Diol

Identification in Natural Product Extracts (e.g., Plant Essential Oils)

A comprehensive review of scientific literature indicates that the compound 1,1'-Bicyclopentyl-1,1'-diol has not been identified as a constituent in natural product extracts, such as plant essential oils. Chemical databases and research articles primarily describe this compound in the context of chemical synthesis. nih.govsigmaaldrich.comchemicalbook.com

However, it is noteworthy that a structurally related isomer, [1,1'-Bicyclopentyl]-2,2'-diol , has been detected in nature. This distinction is significant, as the placement of the hydroxyl (-OH) groups on the cyclopentyl rings alters the molecule's chemical properties. In this compound, the hydroxyl groups are attached to the carbon atoms that form the bond between the two rings (the 1 and 1' positions). nih.gov In the 2,2'-diol isomer, the hydroxyl groups are located on the second carbon atom of each ring relative to the point of attachment.

Research on the essential oil of Plectranthus aegyptiacus, a plant species from the Lamiaceae family, has led to the identification of [1,1'-Bicyclopentyl]-2,2'-diol. semanticscholar.org In a study of fresh leaves of P. aegyptiacus from Southwest Nigeria, this compound was one of the major constituents found in the essential oil. semanticscholar.org The analysis was performed using gas chromatography-mass spectrometry (GC-MS), a standard technique for separating and identifying volatile compounds in complex mixtures. semanticscholar.org

The study reported the following findings regarding the essential oil containing the related compound:

Research Findings on the Essential Oil of Plectranthus aegyptiacus

Parameter Finding Source
Plant Source Plectranthus aegyptiacus (fresh leaves) semanticscholar.org
Geographic Origin Southwest Nigeria semanticscholar.org
Analytical Method Gas Chromatography-Mass Spectrometry (GC-MS) semanticscholar.org
Identified Isomer [1,1'-Bicyclopentyl]-2,2'-diol semanticscholar.org

| Relative Abundance | 5.97% of the total essential oil | semanticscholar.org |

These findings highlight the existence of bicyclopentyl (B158630) diol structures in the plant kingdom, although current research points to the natural occurrence of the 2,2'-diol isomer rather than the 1,1'-diol isomer. semanticscholar.orgresearchgate.net

Q & A

Q. What are the standard synthetic routes for 1,1'-Bicyclopentyl-1,1'-diol, and how are reaction conditions optimized?

The primary synthesis involves a pinacol coupling reaction of cyclopentanone. Cyclopentanone is first reduced to cyclopentanol using agents like NaBH₄ or LiAlH₄, followed by coupling with Mg or Zn catalysts under acidic conditions . Optimization focuses on catalyst choice (e.g., Zn yields higher stereoselectivity), solvent polarity, and temperature control to minimize side products. Yields typically range from 60–75% in lab-scale batches. Industrial methods use continuous flow reactors for scalability .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

Essential techniques include:

  • ¹H/¹³C NMR : Confirm symmetry (two equivalent hydroxyls) and cyclopentyl ring proton environments.
  • IR Spectroscopy : Detect O–H stretching (~3200–3400 cm⁻¹) and C–O bonds (~1050 cm⁻¹) .
  • X-ray Crystallography : Resolve bond angles and dihedral angles between rings (e.g., C–C–C angles ≈ 108° in the crystal lattice) .
  • Mass Spectrometry : Verify molecular ion peak at m/z 170.25 (C₁₀H₁₈O₂) and fragmentation patterns .

Q. How is the antimicrobial activity of this compound evaluated, and what are typical experimental parameters?

Broth microdilution assays are used to determine Minimum Inhibitory Concentrations (MICs). Key steps:

  • Prepare serial dilutions of the compound in Mueller-Hinton broth.
  • Inoculate with bacterial strains (e.g., S. aureus, E. coli) at ~10⁵ CFU/mL.
  • Incubate at 37°C for 18–24 hours.
  • MICs are defined as the lowest concentration inhibiting visible growth. Reported MICs: 32 µg/mL (Gram-positive), 64–128 µg/mL (Gram-negative) .

Advanced Research Questions

Q. How can conflicting data between computational models and experimental results for hydroxyl group reactivity be resolved?

Discrepancies often arise from solvent effects or steric hindrance not accounted for in simulations. Strategies:

  • Solvent Correction : Use COSMO-RS or explicit solvent models in DFT calculations.
  • Conformational Sampling : MD simulations to assess ring flexibility (cyclopentyl rings exhibit pseudo-rotation barriers ~5 kcal/mol).
  • Experimental Validation : Compare kinetic isotope effects (KIEs) in oxidation reactions (e.g., KMnO₄ vs. CrO₃) to probe transition states .

Q. What methodologies are employed to design derivatives of this compound for targeted biological activity (e.g., IGF-1R inhibition)?

A structure-activity relationship (SAR) approach is used:

  • Functionalization : Introduce substituents (e.g., halogens, methyl groups) at the 2- or 3-positions of cyclopentyl rings.
  • Pharmacophore Mapping : Align hydroxyl groups with kinase active-site residues (e.g., hydrogen bonding to ATP-binding pockets).
  • In Vitro Screening : Test derivatives against cancer cell lines (e.g., HepG2 IC₅₀ = 15 µM for lead compounds) .

Q. How do steric and electronic factors influence the regioselectivity of substitution reactions in this compound?

  • Steric Effects : Bulky reagents (e.g., PBr₃) favor axial substitution due to reduced ring strain.
  • Electronic Effects : Electron-withdrawing groups (e.g., –NO₂) increase hydroxyl acidity, accelerating SN₂ mechanisms.
  • Case Study : Thionyl chloride (SOCl₂) yields 1,1'-dichloride with >90% regioselectivity under anhydrous conditions .

Q. What advanced techniques are used to analyze hydrogen-bonding networks in crystalline this compound?

  • X-ray Diffraction : Resolve O–H···O distances (~2.7 Å) and angles (~160°) between adjacent molecules.
  • Solid-State NMR : Probe ¹H-¹H dipolar couplings to map spatial proximity of hydroxyl groups.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., 40% H-bond contribution in the crystal lattice) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.